1-(3-Chlorophenyl)hexan-1-amine hydrochloride

Catalog No.
S946218
CAS No.
2098024-70-3
M.F
C12H19Cl2N
M. Wt
248.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)hexan-1-amine hydrochloride

CAS Number

2098024-70-3

Product Name

1-(3-Chlorophenyl)hexan-1-amine hydrochloride

IUPAC Name

1-(3-chlorophenyl)hexan-1-amine;hydrochloride

Molecular Formula

C12H19Cl2N

Molecular Weight

248.19 g/mol

InChI

InChI=1S/C12H18ClN.ClH/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10;/h5-7,9,12H,2-4,8,14H2,1H3;1H

InChI Key

RRRTUVOBSNXXMJ-UHFFFAOYSA-N

SMILES

CCCCCC(C1=CC(=CC=C1)Cl)N.Cl

Canonical SMILES

CCCCCC(C1=CC(=CC=C1)Cl)N.Cl

1-(3-Chlorophenyl)hexan-1-amine hydrochloride is a chemical compound characterized by its structure, which includes a hexane backbone with a 3-chlorophenyl substituent. Its molecular formula is C8H10ClNHClC_8H_{10}ClN\cdot HCl, and it has a molecular weight of approximately 155.62 g/mol. This compound is often utilized in various chemical and biological research applications due to its unique properties and interactions.

Typical for amines, including:

  • Alkylation: The amine group can react with alkyl halides to form higher amines.
  • Acylation: It can react with acyl chlorides or anhydrides to yield amides.
  • Nucleophilic Substitution: The chlorine atom in the 3-chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties.

1-(3-Chlorophenyl)hexan-1-amine hydrochloride has shown potential biological activities, particularly as a pharmacological agent. It acts as a substrate for various cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, it is noted as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of many drugs and xenobiotics . Additionally, its structural similarity to other psychoactive compounds suggests potential applications in neuropharmacology.

The synthesis of 1-(3-Chlorophenyl)hexan-1-amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis often starts with 3-chlorobenzaldehyde and hexylamine.
  • Condensation Reaction: A condensation reaction occurs under acidic or basic conditions to form the corresponding imine intermediate.
  • Reduction: The imine can then be reduced using reducing agents such as sodium borohydride to yield the desired amine product.
  • Hydrochloride Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

This method allows for efficient production while maintaining high purity levels.

1-(3-Chlorophenyl)hexan-1-amine hydrochloride finds applications in several fields:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting central nervous system disorders.
  • Chemical Synthesis: Used as an intermediate in synthesizing other organic compounds.
  • Analytical Chemistry: Employed in various assays and experiments to study amine reactivity and behavior.

Interaction studies involving 1-(3-Chlorophenyl)hexan-1-amine hydrochloride have primarily focused on its metabolic pathways and enzyme interactions. It has been identified as a substrate for cytochrome P450 enzymes, particularly CYP1A2, indicating its potential impact on drug-drug interactions . Furthermore, studies suggest that it may interact with neurotransmitter systems due to its structural similarities with known psychoactive substances.

Several compounds share structural characteristics with 1-(3-Chlorophenyl)hexan-1-amine hydrochloride. Below is a comparison highlighting their unique features:

Compound NameCAS NumberStructural FeaturesUnique Properties
1-(4-Chlorophenyl)hexan-1-amine hydrochloride24181180Similar hexane chain but with a para-chloroDifferent biological activity profile
(S)-1-(3-Chlorophenyl)propan-1-amine25755129Shorter propanamine chainPotentially different pharmacokinetics
(R)-1-(3-Chlorophenyl)ethanamine17061-53-9Ethane backbone instead of hexaneVarying receptor affinity
(S)-1-(3-Chlorophenyl)ethanamine hydrochloride1213318-20-7Hydrochloride salt formEnhanced solubility

These compounds exhibit varying degrees of biological activity and solubility profiles, making them suitable for different research applications.

Dates

Modify: 2023-08-16

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